![molecular formula C11H11N3O B1428885 4-[(4-Methylpyrimidin-2-yl)oxy]aniline CAS No. 1274864-67-3](/img/structure/B1428885.png)
4-[(4-Methylpyrimidin-2-yl)oxy]aniline
Overview
Description
“4-[(4-Methylpyrimidin-2-yl)oxy]aniline”, also known as MPPO, is a chemical compound that has become increasingly popular in scientific research. It has a CAS Number of 1274864-67-3 and a molecular weight of 201.23 . The IUPAC name for this compound is 4-[(4-methyl-2-pyrimidinyl)oxy]aniline .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H11N3O/c1-8-6-7-13-11(14-8)15-10-4-2-9(12)3-5-10/h2-7H,12H2,1H3 . This indicates the molecular structure of the compound.Scientific Research Applications
Antitumor Studies
- Non-classical antifolates synthesis and evaluation: A study by Huang et al. (2003) focused on synthesizing and evaluating non-classical antifolates, which included derivatives reacting with aniline for their potential in in vitro cytotoxicity against various human tumors.
Cytotoxic Activities in Cancer Research
- Pyrimidine-piperazine-chromene and -quinoline conjugates: Research by Parveen et al. (2017) synthesized pyrimidine-piperazine-chromene and -quinoline conjugates and evaluated them against human breast cancer cell lines for cytotoxic activities.
Synthetic Methodologies
- Oxidative annulations involving DMSO and formamide: A study by Jadhav and Singh (2017) presented a strategy for synthesizing 4-arylquinolines and 4-arylpyrimidines, which includes the use of anilines as precursors.
Applications in Dye Synthesis
- Synthesis and characterization of azo dyes: Yazdanbakhsh et al. (2012) synthesized azo disperse dyes by coupling 4,6-dihydroxypyrimidine with diazonium salts derived from 4-methoxy aniline and other anilines, evaluating their antimicrobial activity.
Electroluminescence Application
- Luminescent platinum complexes synthesis: A paper by Vezzu et al. (2010) explored the synthesis of luminescent platinum complexes involving N,N-Di(6-phenylpyridin-2-yl)aniline and its derivatives for electroluminescence applications.
Pharmaceutical and Explosive Industry Precursors
- Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine: The study by Patil et al. (2008) detailed the synthesis of 4,6-dihydroxy-2-methylpyrimidine, a precursor in pharmaceutical and explosive industries.
Safety and Hazards
Properties
IUPAC Name |
4-(4-methylpyrimidin-2-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-6-7-13-11(14-8)15-10-4-2-9(12)3-5-10/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJSEFXXGLGZOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


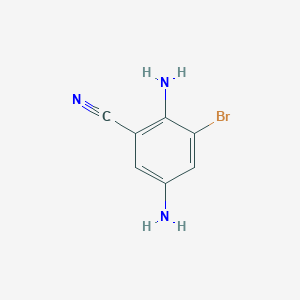
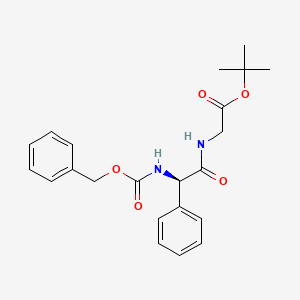
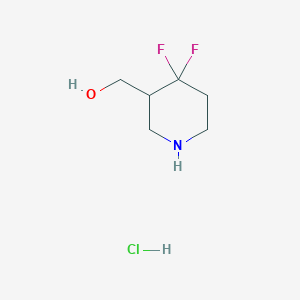
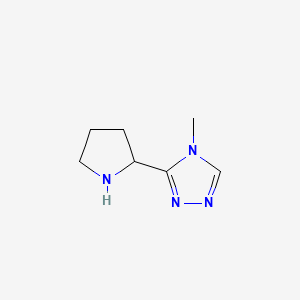
![1-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B1428810.png)

![1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1428812.png)
![[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methanol](/img/structure/B1428815.png)


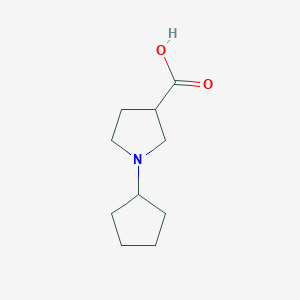
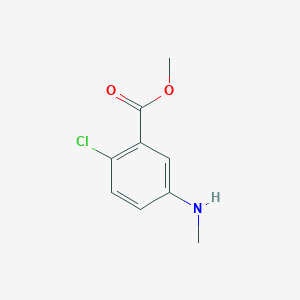
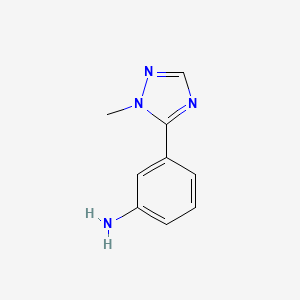
![[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1428824.png)
